molecular formula C14H7ClF3NO4 B2640588 5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 944666-96-0

5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

Cat. No.: B2640588
CAS No.: 944666-96-0
M. Wt: 345.66
InChI Key: HFJFKSPRNWAHSQ-UHFFFAOYSA-N
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Description

5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is an organic compound with the molecular formula C14H8ClF3NO4 This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Aldehyde Formation: The final step involves the formation of the aldehyde group through oxidation of the corresponding alcohol or via formylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: 5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid.

    Reduction: 5-Chloro-2-[2-amino-4-(trifluoromethyl)phenoxy]benzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and trifluoromethyl groups can influence its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-nitrobenzotrifluoride: Similar structure but lacks the aldehyde group.

    5-Chloro-2-nitro-4-(trifluoromethyl)aniline: Contains an amino group instead of the aldehyde group.

    5-Chloro-2-nitro-4-(trifluoromethyl)phenol: Contains a hydroxyl group instead of the aldehyde group.

Uniqueness

5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3NO4/c15-10-2-4-12(8(5-10)7-20)23-13-3-1-9(14(16,17)18)6-11(13)19(21)22/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJFKSPRNWAHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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